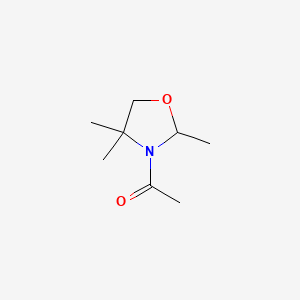
2-Éthoxy-5-méthylbenzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-5-methylbenzenesulfonamide is an organic compound with the molecular formula C9H13NO3S. It is a sulfonamide derivative, characterized by the presence of an ethoxy group and a methyl group attached to a benzene ring, along with a sulfonamide functional group. This compound is known for its versatile applications in various scientific research fields.
Applications De Recherche Scientifique
2-Ethoxy-5-methylbenzenesulfonamide is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Analyse Biochimique
Biochemical Properties
The role of 2-Ethoxy-5-methylbenzenesulfonamide in biochemical reactions is not well-documented in the literature. Benzenesulfonamides, a class of compounds to which 2-Ethoxy-5-methylbenzenesulfonamide belongs, are known to interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds between the sulfonamide group and the biomolecules .
Cellular Effects
Molecular Mechanism
The molecular mechanism of action of 2-Ethoxy-5-methylbenzenesulfonamide is not well-studied. Benzylic compounds, which include 2-Ethoxy-5-methylbenzenesulfonamide, are known to undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially lead to changes in gene expression and enzyme activity .
Metabolic Pathways
The specific metabolic pathways involving 2-Ethoxy-5-methylbenzenesulfonamide are currently unknown. Sulfonamides are known to interfere with the synthesis of folic acid, an essential cofactor in various metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-methylbenzenesulfonamide typically involves the reaction of 2-ethoxy-5-methylbenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of 2-Ethoxy-5-methylbenzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified through crystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-5-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Mécanisme D'action
The mechanism of action of 2-Ethoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This interaction can disrupt metabolic pathways and affect cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethoxybenzenesulfonamide
- 5-Methylbenzenesulfonamide
- 2-Methoxy-5-methylbenzenesulfonamide
Uniqueness
2-Ethoxy-5-methylbenzenesulfonamide is unique due to the presence of both ethoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications, distinguishing it from other sulfonamide derivatives.
Propriétés
IUPAC Name |
2-ethoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-3-13-8-5-4-7(2)6-9(8)14(10,11)12/h4-6H,3H2,1-2H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGOTEGIJVQWMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655654 |
Source


|
| Record name | 2-Ethoxy-5-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187471-14-3 |
Source


|
| Record name | 2-Ethoxy-5-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(6R,7S)-7-Amino-3-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B575092.png)
![Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate](/img/structure/B575096.png)

![Ethyl 3-aminofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B575101.png)
![4-Ethoxypyrido[1,2-e]purine](/img/structure/B575102.png)

